4-{[methyl(2-phenoxyethyl)amino]methyl}aniline
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Overview
Description
4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a phenoxyethyl group attached to the nitrogen atom of the aniline ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s known that anilines and their derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines and their derivatives are known to undergo various chemical reactions, including methylation . Methylation can influence the lipophilicity of such compounds, thus making them more biologically accessible .
Biochemical Pathways
It’s known that anilines and their derivatives can be involved in various biochemical processes, including the synthesis of many compounds such as azo dyes and dithiocarbamate .
Result of Action
It’s known that anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific chemical structure and the biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline typically involves the reaction of aniline with methyl(2-phenoxyethyl)amine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-{[methyl(2-phenoxyethyl)amino]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[methyl(2-phenoxyethyl)amino]methyl}aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-{[methyl(2-phenoxyethyl)amino]methyl}phenol
- 4-{[methyl(2-phenoxyethyl)amino]methyl}benzene
- 4-{[methyl(2-phenoxyethyl)amino]methyl}pyridine
Uniqueness
4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[methyl(2-phenoxyethyl)amino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(13-14-7-9-15(17)10-8-14)11-12-19-16-5-3-2-4-6-16/h2-10H,11-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKAPLMXXGYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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